3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
Description
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1020972-39-7) is a fluorinated amine with the molecular formula C₁₀H₉F₆N and a molecular weight of 257.18 g/mol . Its structure features a propan-1-amine backbone substituted with two trifluoromethyl groups: one at the terminal carbon (C3) and another on the phenyl ring at the meta position. This compound is a critical intermediate in synthesizing pharmaceuticals such as cinacalcet hydrochloride, a calcimimetic agent used to treat hyperparathyroidism .
Key physicochemical properties include:
- Boiling Point: 195.5 ± 40.0°C
- Density: 1.3 ± 0.1 g/cm³
- Vapor Pressure: 0.4 ± 0.4 mmHg
- Flash Point: 81.0 ± 18.0°C .
Synthetic routes often employ iridium-catalyzed asymmetric reductive amination, achieving high yields (e.g., 96% for cinacalcet) and enantiomeric excess (94% ee) .
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-2-1-3-7(4-6)10(14,15)16/h1-4,8H,5,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLJURMVRQWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020972-39-7 | |
| Record name | 3,3,3-trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Conditions:
| Parameter | Details |
|---|---|
| Solvent | Toluene, cyclopentane |
| Catalyst | Fe(AcAc)₃, acetic acid |
| Temperature | 40–45°C (oximation step) |
| Yield | 80–85% (after crystallization) |
Reductive Amination of Trifluoromethyl Ketones
A one-pot reductive amination strategy employs sodium borohydride or lithium aluminum hydride:
- Step 1 : 3-(Trifluoromethyl)cinnamic acid reacts with alkyl chloroformate (e.g., ethyl chloroformate) in toluene at -20°C to 5°C to form a mixed anhydride intermediate.
- Step 2 : Reduction with aqueous NaBH₄ at 0–5°C yields 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol.
- Step 3 : Condensation with (R)-1-(1-naphthyl)ethylamine using titanium isopropoxide, followed by hydrogenation with Pd/C (1 kg/cm² H₂ pressure), produces the target amine.
Key Conditions:
| Parameter | Details |
|---|---|
| Reducing Agent | NaBH₄ (0–5°C) |
| Catalyst | 5% Pd/C, titanium isopropoxide |
| Solvent | Tetrahydrofuran, ethyl acetate |
| Yield | 74% (intermediate alcohol), ~70% (final amine) |
Catalytic Hydrogenation of Enamine Intermediates
This method streamlines synthesis via a "one-pot" hydrogenation process:
Key Conditions:
| Parameter | Details |
|---|---|
| Catalyst | Raney Nickel, Pd/C |
| Pressure | 1 kg/cm² H₂ |
| Solvent | Ethyl acetate |
| Temperature | 0–5°C (hydrogenation step) |
Umpolung Trifluoromethylation of Amines
A novel one-pot method using (Me₄N)SCF₃ and AgF at room temperature:
- Thiocarbamoyl fluoride intermediates form quantitatively within minutes and are converted to N-CF₃ amines under mild conditions.
- Advantages : High functional group tolerance, suitable for late-stage trifluoromethylation of pharmaceuticals.
Key Conditions:
| Parameter | Details |
|---|---|
| Reagents | (Me₄N)SCF₃, AgF |
| Solvent | Acetonitrile |
| Temperature | Ambient (25°C) |
| Yield | Quantitative (thiocarbamoyl step), >80% (final product) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Grignard + Oximation | High meta-selectivity | Multi-step, solvent-intensive | 80–85% |
| Reductive Amination | Scalable, uses common reagents | Low-temperature sensitivity | ~70% |
| Catalytic Hydrogenation | One-pot, high purity | Requires H₂ pressure | 70–75% |
| Umpolung Method | Rapid, room-temperature | Specialized reagents | >80% |
Critical Considerations
- Solvent Choice : Toluene and THF are preferred for Grignard reactions due to their stability with organometallic reagents.
- Catalyst Efficiency : Pd/C and Raney Nickel show comparable efficacy in hydrogenation, but Pd/C avoids nickel residues.
- Purity Control : Crystallization in cyclic hydrocarbons (e.g., cyclopentane) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols .
Scientific Research Applications
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzyme activity or receptor binding. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : 204.09 g/mol
- Key Differences : Lacks the terminal trifluoromethyl group on the propane chain. Instead, the trifluoromethyl group is attached to the benzene ring.
- Applications: Used in calcium channel inhibitor synthesis.
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Fluorinated Derivatives
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
- Molecular Formula : C₉H₉F₄N
- Key Differences : Substitutes the meta-trifluoromethylphenyl group with a para-fluorophenyl group.
- Impact : Reduced electron-withdrawing effects compared to the trifluoromethyl group, leading to differences in metabolic stability and target affinity .
3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine
- Molecular Formula : C₁₄H₁₉F₃N₄
- Key Differences : Incorporates a piperazine ring, enhancing solubility and introducing basicity.
- Applications: Potential CNS-targeting agent due to improved blood-brain barrier penetration .
Heterocyclic Variants
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
- Molecular Formula : C₅H₇F₃N₄
- Key Differences : Substitutes one trifluoromethyl group with a triazole ring, introducing hydrogen-bonding sites.
- Applications : Explored in antifungal and antiviral drug development .
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride
Stereochemical and Regioisomeric Variants
- Cinacalcet Regioisomers :
- Diastereomers :
Key Research Findings
- Electron-Withdrawing Effects: The dual trifluoromethyl groups in the target compound enhance metabolic stability and receptor binding compared to mono-fluorinated analogs .
- Stereoselectivity : Asymmetric synthesis methods (e.g., iridium catalysis) are critical for achieving high enantiopurity, which is essential for clinical efficacy .
- Solubility Challenges : Hydrophobic trifluoromethyl groups necessitate formulation optimizations, such as salt formation (e.g., hydrochloride salts) .
Biological Activity
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound with significant potential in medicinal chemistry due to the presence of trifluoromethyl groups. These groups are known to enhance the lipophilicity and biological activity of compounds, making them valuable in drug development. This article explores the biological activity of this compound, including its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHFN. Its structural representation can be summarized as follows:
- SMILES : C1=CC(=CC(=C1)C(F)(F)F)C(CC(F)(F)F)N
- InChIKey : RMRLJURMVRQWOM-UHFFFAOYSA-N
This compound features multiple trifluoromethyl groups that contribute to its unique properties and biological activity.
Biological Activity Overview
The biological activity of trifluoromethyl-containing compounds has been extensively studied, particularly in the context of their role as pharmaceuticals. The trifluoromethyl group enhances the binding affinity to various biological targets, which is crucial for drug efficacy.
Pharmacological Implications
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with trifluoromethyl substituents have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC values lower than established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., A549, HCT116) .
- Antibacterial Properties : Trifluoromethyl-containing compounds have been reported to possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant potency .
Structure-Activity Relationships (SAR)
The incorporation of trifluoromethyl groups into organic molecules has been linked to enhanced biological activity. SAR studies suggest that:
- Increased Potency : The presence of trifluoromethyl groups can increase the potency of inhibitors targeting specific enzymes. For example, research shows that adding a -CF group in certain positions can enhance the inhibition of 5-hydroxytryptamine uptake by up to six-fold compared to non-fluorinated analogs .
Case Study 1: Anticancer Screening
A study evaluated a series of trifluoromethyl-substituted compounds against multiple human cancer cell lines. The results indicated that specific substitutions led to lower IC values compared to traditional anticancer drugs. For instance:
| Compound | IC (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 22.4 | PACA2 |
| Compound B | 44.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
This highlights the potential for developing new anticancer agents based on trifluoromethyl modifications .
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial efficacy of various trifluoromethyl-containing compounds against Bacillus mycoides and Candida albicans. The most active compound exhibited an MIC value of 4.88 µg/mL against these pathogens, demonstrating the effectiveness of trifluoromethyl substitutions in enhancing antibacterial properties .
Q & A
Q. What spectroscopic techniques are recommended for characterizing this compound’s structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example, NMR (500 MHz, CDCl) shows distinct signals at δ 7.66–7.45 (aromatic protons) and δ 3.62 (methine proton adjacent to the amine), while MS (ESI) confirms the molecular ion peak at m/z 204.43 [M+H] . High-resolution UPLC methods (e.g., BEH C18 columns with 0.1% TFA in acetonitrile/water) are used for purity assessment and impurity profiling .
Q. What physicochemical properties are critical for its application in pharmacological studies?
- Answer : Key properties include:
- Stability : Stable at room temperature but sensitive to hydrolysis under acidic conditions .
- Solubility : Enhanced by trifluoromethyl groups, with logP ~3.2, favoring lipid membrane permeability .
- pKa : The amine group has a pKa of ~9.5, influencing protonation states in biological systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction conditions (e.g., catalyst choice) during synthesis?
- Answer : Contradictions in catalyst efficacy (e.g., iridium vs. palladium) arise from substrate-specific reactivity. Systematic optimization should include:
- Screening transition-metal catalysts (Ir, Pd, Ni) under varying temperatures (25–80°C) and pressures (1–5 bar H).
- Evaluating chiral ligands (e.g., BINAP or Josiphos) to enhance enantioselectivity .
- Data Table :
| Catalyst | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Ir/(R)-BINAP | 96 | 94 | 50°C, 3 bar H |
| Pd/C | 78 | <50 | 80°C, 5 bar H |
Q. What strategies validate the compound’s mechanism of action when initial assays suggest non-specific receptor interactions?
- Answer : To distinguish between general receptor antagonism and target-specific modulation (e.g., CaV1.3 calcium channel inhibition ):
- Perform competitive binding assays with radiolabeled ligands (e.g., -nitrendipine for calcium channels).
- Use knockout cell lines or CRISPR-Cas9-edited models to confirm target dependency.
- Analyze dose-response curves to calculate IC values and assess selectivity over related receptors (e.g., CaV1.2).
Q. How do structural modifications (e.g., fluorination patterns) impact biological activity and selectivity?
- Answer : SAR studies reveal:
- The 3-(trifluoromethyl)phenyl group enhances binding to hydrophobic pockets in target proteins, increasing potency by 10-fold compared to non-fluorinated analogs.
- Replacing the propan-1-amine chain with bulkier groups (e.g., 2-methylpropan-1-amine) reduces activity, highlighting the importance of steric flexibility .
- Data Table :
| Derivative | CaV1.3 IC (nM) | Selectivity (CaV1.3/CaV1.2) |
|---|---|---|
| Parent compound | 45 | 12:1 |
| 2-Methyl analog | 320 | 3:1 |
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., receptor antagonism vs. channel inhibition), cross-validate using orthogonal assays (e.g., electrophysiology for ion channels).
- Experimental Design : Prioritize enantiomerically pure synthesis to avoid confounding pharmacological results .
- Data Interpretation : Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide structural optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
